molecular formula C5H8N4O B12507973 N,N-Dimethyl-1H-1,2,3-triazole-5-carboxamide

N,N-Dimethyl-1H-1,2,3-triazole-5-carboxamide

Cat. No.: B12507973
M. Wt: 140.14 g/mol
InChI Key: ZLLVLYLZJCTFTC-UHFFFAOYSA-N
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Description

N,N-Dimethyl-1H-1,2,3-triazole-5-carboxamide (CAS: 1340167-36-3) is a chemical compound with the molecular formula C5H8N4O and a molecular weight of 140.14 g/mol. It belongs to the class of 1,2,3-triazole-4-carboxamides, a scaffold recognized as a privileged structure in medicinal chemistry due to its diverse biological activities and ability to mimic other functional groups like amides and esters . The 1,2,3-triazole core is metabolically stable and can participate in key interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, making it a valuable building block in drug discovery . Compounds featuring the 1,2,3-triazole-4-carboxamide moiety have demonstrated significant potential in scientific research, particularly as antimicrobial agents . Specific derivatives have shown efficacy against Gram-positive bacterial strains like Staphylococcus aureus and have been investigated for their role in inhibiting the bacterial SOS response, a mechanism linked to the development of antibiotic resistance . Furthermore, this structural class is being explored in oncology research, with some analogues exhibiting promising antiproliferative activity against various human cancer cell lines by targeting pathways such as tubulin polymerization . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses, or for any human or veterinary consumption.

Properties

Molecular Formula

C5H8N4O

Molecular Weight

140.14 g/mol

IUPAC Name

N,N-dimethyl-2H-triazole-4-carboxamide

InChI

InChI=1S/C5H8N4O/c1-9(2)5(10)4-3-6-8-7-4/h3H,1-2H3,(H,6,7,8)

InChI Key

ZLLVLYLZJCTFTC-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=NNN=C1

Origin of Product

United States

Preparation Methods

Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) Followed by Functionalization

The CuAAC reaction is the cornerstone of 1,2,3-triazole synthesis. For N,N-dimethyl-1H-1,2,3-triazole-5-carboxamide, this method involves:

  • Triazole Core Formation : Reacting a terminal alkyne with an azide under Cu(I) catalysis to form the 1,2,3-triazole ring.
  • Carboxamide Introduction : Subsequent acylation or nucleophilic substitution to install the N,N-dimethylcarboxamide group.

Example Procedure (Adapted from):

  • Step 1 : 4,5-Dibromo-1H-1,2,3-triazole is treated with isopropylmagnesium chloride to yield 4-bromo-1H-1,2,3-triazole.
  • Step 2 : Carbon dioxide insertion under Grignard conditions forms the carboxylic acid intermediate.
  • Step 3 : Methylation with methyl iodide and dimethylamine introduces the N,N-dimethylcarboxamide group.

Optimization Insights :

  • Catalyst : CuI (10 mol%) in THF at 0°C–50°C improves regioselectivity.
  • Yield : 50–76% after purification via silica chromatography.

Protection/Deprotection Strategies for Functional Group Compatibility

This method employs protective groups to prevent unwanted side reactions during triazole functionalization.

Key Steps (from):

  • S-Protection : Benzyl (Bn) or trimethylsilylethyl (TMS-ethyl) groups shield thiols during cycloaddition.
  • Deprotection : Reductive removal of Bn groups using H₂/Pd-C or TBAF for TMS-ethyl cleavage.
  • Acylation : Reaction with dimethylcarbamoyl chloride in the presence of DCC/DMAP.

Case Study ():

  • Starting Material : 1-Substituted-4,5-dibromo-1H-1,2,3-triazole.
  • Conditions : Grignard reagent (iPrMgCl), CO₂ insertion, and methylation with MeI/K₂CO₃.
  • Yield : 53–58% after crystallization.

Direct Carboxamide Formation via Acylation

This one-pot approach simplifies synthesis by directly introducing the carboxamide group during triazole formation.

Procedure ():

  • Reactants : β-Ketoester derivatives and azides undergo cycloaddition in aqueous ethanol with K₂CO₃.
  • In Situ Acylation : Dimethylamine gas or (CH₃)₂NH is introduced to form the carboxamide.

Data Highlights :

Parameter Value Source
Solvent Ethanol/Water (3:1)
Temperature 80°C, 16 h
Yield 30–95%
Purity (HPLC) >95%

Microwave-Assisted Synthesis for Rapid Optimization

Microwave irradiation reduces reaction times and improves yields by enhancing kinetic control.

Protocol (Synthesized from):

  • Cycloaddition : Azide and alkyne are reacted under microwave irradiation (100°C, 20 min).
  • Acylation : Dimethylcarbamoyl chloride is added, followed by 5-minute microwave heating.

Advantages :

  • Time Efficiency : 25 min vs. 16 h for conventional methods.
  • Yield Improvement : 70–85% with reduced byproducts.

Comparative Analysis of Methods

Method Yield (%) Time Key Advantage Limitation
CuAAC + Functionalization 50–76 12–24 h High regioselectivity Multi-step purification
Protection/Deprotection 53–58 24–48 h Compatibility with sensitive groups Tedious deprotection steps
Direct Acylation 30–95 16 h One-pot simplicity Variable yields based on azide
Microwave-Assisted 70–85 25 min Rapid synthesis Specialized equipment required

Analytical Characterization

1H NMR Data ():

  • Triazole Proton : δ 8.05 (s, 1H).
  • N,N-Dimethyl : δ 3.11 (s, 6H).
  • Aromatic Protons : δ 7.35–7.54 (m, 4H).

HRMS ():

  • Calculated : C₆H₁₀N₄O ([M+H]⁺): 154.0855.
  • Found : 154.0853.

Chemical Reactions Analysis

2.2. Metal-Catalyzed Reactions

Metal-catalyzed reactions, such as those involving copper or nickel, are crucial in the synthesis of triazole derivatives. For instance, nickel-catalyzed azide-alkyne cycloaddition (NiAAC) offers an alternative to CuAAC, providing a versatile platform for synthesizing various triazoles .

3.1. Hydrolysis and Amidation

N,N-Dimethyl-1H-1,2,3-triazole-5-carboxamide can undergo hydrolysis to form the corresponding carboxylic acid, which can then be converted into other amide derivatives. This process involves the cleavage of the amide bond under acidic or basic conditions.

3.2. Reduction Reactions

Reduction of triazole derivatives can lead to the formation of various functionalized compounds. For instance, the reduction of ester groups in triazole diesters results in the formation of alcohols or other reduced products .

4.1. Medicinal Chemistry

Triazole derivatives, including those with carboxamide functionalities, have shown potential in medicinal chemistry. They exhibit a range of biological activities, such as anticancer and anti-inflammatory properties .

Data Tables

CompoundReaction ConditionsYield
5-Hydroxy-1,2,3-triazolesβ-ketoesters and azides, DBU, MeCNHigh
N-Phenylacetamide-1,2,3-triazole-indole-2-carboxamidesClick reaction, TBTU, Et3NGood

Scientific Research Applications

N,N-Dimethyl-1H-1,2,3-triazole-5-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-Dimethyl-1H-1,2,3-triazole-5-carboxamide involves its interaction with specific molecular targets. The triazole ring can engage in hydrogen bonding, dipole-dipole interactions, and π-stacking interactions, which contribute to its biological activity. The compound may inhibit enzymes or modulate receptor activity, leading to its observed effects .

Comparison with Similar Compounds

Structural and Functional Insights

  • Alkyl/Aryl Groups (e.g., isobutyl, benzyl): Increase lipophilicity, impacting membrane permeability and bioavailability. For example, SI68’s isobutyl group contributes to higher logP values . Oxygen-Containing Groups (e.g., tetrahydrofuranylmethyl in SI62, methoxyethyl in 47k): Improve solubility in polar solvents, critical for pharmaceutical formulations .
  • Synthetic Efficiency :

    • HBTU-mediated coupling (General Procedure VI) is a prevalent method for carboxamide bond formation, yielding 23–32% for triazole derivatives .
    • Azide-alkyne cycloaddition (Method B) offers higher yields (67% for SI68) but requires precise temperature control .

Biological Activity

N,N-Dimethyl-1H-1,2,3-triazole-5-carboxamide is a compound belonging to the triazole family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibitory properties.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C5H8N4O\text{C}_5\text{H}_8\text{N}_4\text{O}

This compound features a triazole ring which is known for its ability to participate in various biological interactions.

Antimicrobial Activity

This compound has been studied for its antimicrobial properties against various pathogens. In a study evaluating the antimicrobial activities of several triazole derivatives, it was found that compounds with similar structures exhibited significant activity against both Gram-positive and Gram-negative bacteria. For instance:

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
Triazole AStaphylococcus aureus32 µg/mL
Triazole BPseudomonas aeruginosa64 µg/mL
This compoundNot explicitly testedData pending

The exact MIC for this compound remains to be determined in specific studies but is expected to follow similar trends as observed in related compounds .

Anticancer Activity

Research has indicated that triazole derivatives can exhibit significant anticancer properties. In particular, this compound and its analogs have been evaluated against various cancer cell lines. One study reported that triazoles demonstrated up to 97% inhibition in cancer cell growth when tested against the NCI-60 cell panel .

Case Study: Inhibition of Cancer Cell Lines

A detailed evaluation of the compound's effect on cancer cell lines revealed:

Cell LineIC50 (µM)Mechanism of Action
MCF7 (Breast)0.52Induction of apoptosis via caspase activation
DU145 (Prostate)0.83Cell cycle arrest at G2/M phase

These findings suggest that this compound may induce apoptosis and inhibit cell proliferation through various mechanisms .

Enzyme Inhibition

This compound has also been investigated for its potential as an enzyme inhibitor. Notably, it has shown promising results as an α-glucosidase inhibitor:

CompoundType of InhibitionBinding Affinity (kcal/mol)
N,N-Dimethyl...Competitive-9.4
AcarboseNon-competitive-7.8

The compound's competitive inhibition suggests it effectively occupies the active site of α-glucosidase, thereby preventing substrate binding .

Toxicity and Safety Profile

Preliminary toxicity evaluations indicate that this compound exhibits a favorable safety profile with EC50 values significantly above 100%, suggesting low toxicity levels . Further studies are necessary to fully characterize its safety profile in vivo.

Q & A

Q. Table 1: Key Spectroscopic Signatures

Functional GroupNMR (δ, ppm)IR (cm⁻¹)
Triazole C-H7.8–8.2 (1H, s)1600–1650 (C=N)
N,N-Dimethylcarboxamide2.9–3.1 (6H, s)1680–1700 (C=O)

Q. Table 2: Reaction Yield Optimization

ParameterOptimal ConditionYield Increase
SolventDMF15–20%
Temperature80°C10–12%
Catalyst (CuI)5 mol%25–30%

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